molecular formula C19H14O7 B12199544 8-(7-methoxy-4-oxo-4H-chromen-2-yl)-4H-1,3-benzodioxine-6-carboxylic acid

8-(7-methoxy-4-oxo-4H-chromen-2-yl)-4H-1,3-benzodioxine-6-carboxylic acid

Cat. No.: B12199544
M. Wt: 354.3 g/mol
InChI Key: LGJVLDVUEFDFJF-UHFFFAOYSA-N
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Description

8-(7-methoxy-4-oxo-4H-chromen-2-yl)-4H-1,3-benzodioxine-6-carboxylic acid is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one core, a methoxy group, and a benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(7-methoxy-4-oxo-4H-chromen-2-yl)-4H-1,3-benzodioxine-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the condensation of a suitable phenol derivative with an appropriate aldehyde under acidic or basic conditions to form the chromen-4-one core.

    Introduction of the Methoxy Group: The methoxy group is introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the Benzodioxine Ring: The benzodioxine ring is formed through cyclization reactions involving suitable dihydroxybenzene derivatives and appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:

    Optimization of Reaction Conditions: Industrial processes may use optimized temperatures, pressures, and catalysts to improve yield and efficiency.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8-(7-methoxy-4-oxo-4H-chromen-2-yl)-4H-1,3-benzodioxine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

8-(7-methoxy-4-oxo-4H-chromen-2-yl)-4H-1,3-benzodioxine-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(7-methoxy-4-oxo-4H-chromen-2-yl)-4H-1,3-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: By inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-dihydroxy-8-(5-(5-hydroxy-7-methoxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl)-2-(4-hydroxyphenyl)-4H-chromen-4-one
  • 8-(5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl)-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one

Uniqueness

8-(7-methoxy-4-oxo-4H-chromen-2-yl)-4H-1,3-benzodioxine-6-carboxylic acid is unique due to its specific structural features, such as the presence of both a chromen-4-one core and a benzodioxine ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H14O7

Molecular Weight

354.3 g/mol

IUPAC Name

8-(7-methoxy-4-oxochromen-2-yl)-4H-1,3-benzodioxine-6-carboxylic acid

InChI

InChI=1S/C19H14O7/c1-23-12-2-3-13-15(20)7-17(26-16(13)6-12)14-5-10(19(21)22)4-11-8-24-9-25-18(11)14/h2-7H,8-9H2,1H3,(H,21,22)

InChI Key

LGJVLDVUEFDFJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC4=C3OCOC4)C(=O)O

Origin of Product

United States

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